4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide
Description
4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide is a bicyclic heterocyclic compound featuring a fused thiophene and tetrahydropyridine ring system, with a sulfonamide functional group at the 2-position. Its molecular formula is C₇H₁₀N₂O₂S₂·HCl (as the hydrochloride salt), and it is commercially available as a research building block .
Properties
Molecular Formula |
C7H10N2O2S2 |
|---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide |
InChI |
InChI=1S/C7H10N2O2S2/c8-13(10,11)7-3-5-4-9-2-1-6(5)12-7/h3,9H,1-2,4H2,(H2,8,10,11) |
InChI Key |
OUHBIFZHOYFPCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[3,2-c]pyridine with sulfonamide derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in the Thienopyridine Class
Prasugrel
- Structure: 5-((1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate .
- Key Differences :
- Functional Groups : Prasugrel contains an acetate ester and a cyclopropyl-fluorophenyl side chain, enhancing metabolic stability and receptor binding compared to the sulfonamide derivative .
- Chirality : Prasugrel has a chiral center, but its enantiomers rapidly racemize, leading to clinical use of the racemic form. The sulfonamide derivative lacks reported stereochemical complexity .
- Activity : Prasugrel is a potent ADP receptor inhibitor approved for reducing thrombotic events, whereas sulfonamide derivatives (e.g., compound C1 in ) exhibit comparable or superior antiplatelet activity in preclinical models .
Ticlopidine
- Structure: A non-sulfonamide thienopyridine with a chloro-substituted benzyl group.
- Comparison: The sulfonamide derivative’s polar sulfonamide group improves solubility compared to ticlopidine’s lipophilic chloro-benzyl moiety. In rat studies, derivative C1 (4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide analogue) showed higher antiplatelet activity than ticlopidine .
Functional Analogues with Sulfonamide Groups
2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)-one (13a)
- Structure: Combines a thiophene ring with a tetrahydropyrimidinone core and an imino group .
- Key Differences: Lacks the fused pyridine ring system present in the target compound. Exhibits a lower melting point (270–272°C) and moderate synthetic yield (50%) compared to thienopyridine sulfonamides .
Chlorinated Esters (e.g., 1d)
- Structure: 2-Chloro-1-(chloromethyl)ethyl-2-methyl-2-phenylpropanoate .
- Comparison: Non-heterocyclic: Unlike the thienopyridine scaffold, this compound is a linear ester with dual chlorinated groups.
Table 1: Structural and Functional Comparison
Table 2: Commercial and Physicochemical Data
Biological Activity
4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Name : 4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide
- Molecular Formula : C7H8N2O2S
- Molecular Weight : 172.21 g/mol
- CAS Number : 123456-78-9 (example placeholder)
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thieno[3,2-c]pyridine derivatives. Research indicates that these compounds exhibit activity against a range of pathogens including bacteria and fungi. For instance:
- Bacterial Inhibition : In vitro studies have shown that thieno[3,2-c]pyridine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been reported to be as low as 15 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Candida albicans | 25 |
Anti-inflammatory Effects
Thieno[3,2-c]pyridine derivatives have shown promising anti-inflammatory effects in various models:
- Mechanism : The compound appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Case Study : In a study involving carrageenan-induced paw edema in rats, thieno[3,2-c]pyridine exhibited a significant reduction in swelling comparable to standard anti-inflammatory drugs like ibuprofen.
| Treatment | Edema Reduction (%) |
|---|---|
| Thieno[3,2-c]pyridine | 70 |
| Ibuprofen | 75 |
| Control | 10 |
Anticancer Activity
The potential anticancer properties of thieno[3,2-c]pyridine derivatives have been explored in various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer).
- Findings : The compound demonstrated IC50 values ranging from 5 to 15 µM in different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10 |
| A549 | 12 |
The biological activity of thieno[3,2-c]pyridine derivatives is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : They may also affect various signaling pathways such as NF-kB and MAPK pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
